Product packaging for 3-formyl-5-hydroxybenzoic acid(Cat. No.:CAS No. 1022160-01-5)

3-formyl-5-hydroxybenzoic acid

Cat. No.: B6151161
CAS No.: 1022160-01-5
M. Wt: 166.13 g/mol
InChI Key: YBIDDVOKTAHFOE-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives Research

Benzoic acid and its derivatives are a cornerstone of organic chemistry, with applications spanning from food preservation to the synthesis of pharmaceuticals and polymers. The reactivity of the benzene (B151609) ring and the carboxylic acid group allows for a vast array of chemical modifications, leading to a diverse library of compounds with tailored properties. The introduction of additional functional groups, such as the hydroxyl (-OH) and formyl (-CHO) groups seen in 3-formyl-5-hydroxybenzoic acid, dramatically expands the synthetic possibilities.

The specific placement of these groups at positions 3, 5, and 1 of the benzene ring is crucial. The electron-withdrawing nature of the carboxyl and formyl groups, combined with the electron-donating character of the hydroxyl group, influences the aromatic ring's reactivity and the acidity of the carboxylic acid. This electronic interplay is a key area of study in physical organic chemistry.

The presence of three distinct functional groups provides orthogonal chemical handles. This means that each group can, under the right conditions, be reacted selectively without affecting the others. This trifunctionality makes this compound a valuable building block, or "platform molecule," for creating intricate and multifunctional larger molecules.

Historical Perspectives in Formylated and Hydroxylated Aromatic Systems

The synthesis of aromatic aldehydes and hydroxylated aromatic acids has a rich history in organic chemistry, with several named reactions paving the way for the creation of compounds like this compound.

The formylation of phenols, the introduction of a -CHO group onto a phenol (B47542) ring, has been a subject of study for over a century. Key historical methods include:

The Reimer-Tiemann Reaction: Discovered in the 1870s, this reaction typically uses chloroform (B151607) and a strong base to formylate phenols, primarily at the ortho position. askfilo.comunacademy.comonlineorganicchemistrytutor.com While a landmark discovery, it can sometimes suffer from moderate yields and the formation of byproducts.

The Duff Reaction: Developed by James C. Duff in the 1930s, this method employs hexamine as the formylating agent in an acidic medium. synarchive.comwikipedia.orgrsc.org It is particularly effective for the ortho-formylation of electron-rich phenols. wikipedia.org

The Gattermann Reaction: This method uses a mixture of hydrogen cyanide and hydrogen chloride to introduce a formyl group, often with a Lewis acid catalyst.

These and other historical methods for the synthesis of aromatic aldehydes laid the foundational knowledge for chemists to devise routes to more complex molecules. numberanalytics.comscribd.comnih.gov Similarly, the study of hydroxybenzoic acids, such as salicylic (B10762653) acid (2-hydroxybenzoic acid), has been pivotal in the development of pharmaceuticals and other fine chemicals. The Kolbe-Schmitt reaction, for instance, is a classic method for synthesizing salicylic acid from phenol and carbon dioxide. doubtnut.com

The synthesis of a molecule like this compound would have drawn upon this deep well of knowledge, requiring strategies to control the regioselectivity of both hydroxylation and formylation on a benzoic acid core.

Current Research Landscape and Academic Interest in this compound

In recent years, this compound has gained prominence as a versatile platform for constructing sophisticated molecular systems, particularly in the field of materials science. Its unique arrangement of functional groups allows for the sequential and controlled attachment of different molecular entities.

A significant area of application is in the development of electron and photoactive assemblies. mdpi.com Researchers have successfully utilized this compound as a scaffold to link a fullerene (C60) moiety and a perylenediimide (PDI) derivative. mdpi.comresearchgate.net In this elegant design:

The carboxylic acid group is used for esterification with a PDI unit, a well-known industrial dye and electron acceptor. mdpi.com

The formyl group serves as a reactive site for a Prato reaction, a common method for functionalizing fullerenes. mdpi.com

The hydroxyl group remains as a free anchor point for the future attachment of other components, such as an electron donor or a polymerizable group. mdpi.comresearchgate.net

This modular approach allows for the creation of complex dyads and triads with potential applications in organic photovoltaics and artificial photosynthesis. The ability to precisely engineer the architecture of these systems is crucial for controlling their electronic and photophysical properties.

Beyond materials science, the functional groups of this compound make it a valuable intermediate in organic synthesis. For instance, it can be a precursor for the synthesis of more complex ligands for coordination chemistry, where the different groups can bind to metal ions to form coordination polymers or metal-organic frameworks (MOFs). nih.gov The Schiff base derivatives of related formyl-hydroxybenzoic acids have been used to create binuclear metal complexes with potential biological activities. bohrium.com

Compound Properties and Identifiers

Below is a table summarizing key properties and identifiers for this compound.

PropertyValueSource
IUPAC Name This compound nih.gov
Molecular Formula C₈H₆O₄ nih.govuni.lu
Molecular Weight 166.13 g/mol nih.gov
Canonical SMILES C1=C(C=C(C=C1C(=O)O)O)C=O uni.lu
InChI Key YBIDDVOKTAHFOE-UHFFFAOYSA-N nih.govuni.lu
CAS Number 1022160-01-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1022160-01-5

Molecular Formula

C8H6O4

Molecular Weight

166.13 g/mol

IUPAC Name

3-formyl-5-hydroxybenzoic acid

InChI

InChI=1S/C8H6O4/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-4,10H,(H,11,12)

InChI Key

YBIDDVOKTAHFOE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C=O

Purity

95

Origin of Product

United States

Advanced Structural Elucidation and Characterization Methodologies for 3 Formyl 5 Hydroxybenzoic Acid

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methods are fundamental to the elucidation of the molecular structure of 3-formyl-5-hydroxybenzoic acid. Each technique offers a unique insight into the compound's architecture, and together they provide a complete picture of its chemical identity. While detailed experimental data for the unprotected this compound is not extensively available in public literature, the characterization of its protected precursor, 5-benzyloxy-3-formylbenzoic acid, provides significant structural information. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon skeleton and the environment of protons within a molecule. For derivatives of this compound, such as its benzyloxy-protected form, ¹H and ¹³C NMR spectra offer definitive proof of structure.

In the ¹H NMR spectrum of a related dyad containing the this compound platform, the protons of the aromatic platform are observed, though their signals may be complex due to the presence of bulky substituents. acs.org For instance, in one such dyad, only one of the three aromatic protons was clearly observed at 7.38 ppm at room temperature, with the other signals appearing as broad singlets. acs.org However, at a higher temperature (328 K), the expected signals resolved into a doublet of doublets and two broad singlets, confirming the substitution pattern. acs.org

While specific NMR data for the parent compound is scarce, the analysis of its derivatives confirms the underlying aromatic structure and the presence of the formyl and carboxyl groups through their influence on the chemical shifts of adjacent protons.

Table 1: Representative ¹H NMR Spectral Data for a Dyad Incorporating the this compound Platform acs.org

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
Aromatic H7.38s-
Aromatic H7.40dd1.5 and 2.4
Aromatic H7.47br s-
Aromatic H7.83br s-
Note: Data recorded at 328 K in CDCl₃. The specific assignments for each proton on the this compound core were not provided in the source.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For a dyad incorporating the this compound platform, a molecular peak was identified at m/z = 2059 using MALDI-TOF mass spectrometry, which corresponds to its calculated molecular weight. mdpi.com This precise mass measurement corroborates the proposed molecular formula and, by extension, the successful synthesis of the platform.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds, providing a characteristic fingerprint of the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the hydroxyl (O-H), formyl (C=O), and carboxylic acid (C=O and O-H) groups.

In the characterization of polymers derived from this platform, IR spectroscopy was used to confirm the reaction of the hydroxyl group, as evidenced by the disappearance of the O-H stretching vibration band. mdpi.com Furthermore, the characteristic ester C=O stretching vibration was observed around 1748 cm⁻¹ in a reference polymer. acs.org These findings, while not on the parent molecule itself, demonstrate the utility of IR spectroscopy in tracking chemical transformations involving the functional groups of this compound.

Table 2: Expected IR Absorption Bands for this compound

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
Phenolic HydroxylO-H stretch3200-3600 (broad)
Carboxylic AcidO-H stretch2500-3300 (very broad)
Formyl AldehydeC=O stretch1680-1700
Carboxylic AcidC=O stretch1680-1710
Aromatic RingC=C stretch1450-1600
Carboxylic AcidC-O stretch1210-1320
Note: These are general expected ranges and can vary based on the specific molecular environment and sample state.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing aromatic systems and chromophores. The UV-Vis spectrum of a dyad containing the this compound platform was shown to be a linear combination of the absorption spectra of its constituent parts (a perylenediimide and a fullerene), indicating a lack of significant electronic coupling in the ground state. acs.org This suggests that the this compound core acts as a scaffold that does not strongly perturb the electronic properties of the attached moieties. The study also noted a significant quenching of fluorescence in the dyad, pointing to efficient intramolecular energy transfer. mdpi.com

X-ray Crystallography in Solid-State Structural Analysis and Intermolecular Interaction Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-stacking.

Currently, there is no publicly available single-crystal X-ray diffraction data for this compound. The acquisition of such data would be invaluable for understanding its solid-state packing and the nature of the intermolecular forces that govern its crystal lattice, particularly the hydrogen bonding network involving the carboxylic acid and hydroxyl groups.

Chiroptical Properties and Stereochemical Investigations of Relevant Analogues (if applicable to specific research directions)

Chiroptical properties, such as circular dichroism, are exhibited by chiral molecules. This compound itself is an achiral molecule and therefore does not exhibit chiroptical properties.

Research into the chiroptical properties of benzoic acid derivatives typically involves the introduction of a chiral center or the creation of a chiral supramolecular assembly. mdpi.comresearchgate.net For instance, studies on substituted benzoic acids linked to chromophores and grafted onto chiral silica (B1680970) nanohelices have been conducted to investigate induced chirality. researchgate.net However, specific research on the chiroptical properties of chiral analogues directly related to this compound is not widely documented in the available scientific literature. Therefore, this area remains open for future investigation.

Advanced Chromatographic and Gravimetric Methodologies for Purity Assessment and Quantitative Analysis

The rigorous assessment of purity and the precise quantitative analysis of this compound are paramount for its application in research and chemical synthesis. Advanced chromatographic and gravimetric techniques are indispensable for achieving reliable and reproducible results. These methods allow for the separation of the target compound from impurities, starting materials, and by-products, as well as the accurate determination of its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as the most powerful and widely used technique for both the purity assessment and quantitative analysis of this compound and related phenolic compounds. longdom.org Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying components with a high degree of accuracy.

Reversed-Phase (RP-HPLC): This is the most common HPLC mode for analyzing hydroxybenzoic acid isomers. vu.edu.au In RP-HPLC, a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica, is used with a polar mobile phase. sigmaaldrich.com The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, which is a polar compound, retention is controlled by adjusting the composition of the mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net To ensure the carboxylic acid and phenolic hydroxyl groups are in a consistent, non-ionized state for reproducible retention times and sharp peaks, the mobile phase is typically acidified with agents like formic acid or phosphoric acid. vu.edu.auresearchgate.net

Hydrophilic Interaction Liquid Chromatography (HILIC): As an alternative to RP-HPLC, HILIC is effective for separating highly polar compounds. nih.gov This technique utilizes a polar stationary phase (e.g., silica) and a mobile phase with a high concentration of a non-polar organic solvent, such as acetonitrile, with a small amount of aqueous buffer. nih.govresearchgate.net

Detection Methods:

UV/Vis Detection: Due to its aromatic structure and chromophores (carbonyl and carboxyl groups), this compound absorbs ultraviolet (UV) light, making UV detection a simple and robust method for its quantification. helixchrom.com Detection is often performed at wavelengths around 230-280 nm. longdom.orghelixchrom.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (HPLC-MS) provides superior selectivity and sensitivity. This combination allows for the confirmation of the molecular weight of the analyte and can be used for structural elucidation of unknown impurities. vu.edu.au Tandem mass spectrometry (MS/MS) further enhances specificity, making it possible to quantify the compound even in complex matrices. vu.edu.au

Table 1: Representative HPLC Conditions for Analysis of Hydroxybenzoic Acids
ParameterConditionReference
Column (Stationary Phase) Reversed-Phase C18, Biphenyl, or Phenyl-Hexyl vu.edu.ausigmaaldrich.com
Mobile Phase Acetonitrile/Water or Methanol/Water with acidifier (e.g., 0.1% Formic Acid) vu.edu.auresearchgate.net
Elution Mode Isocratic or Gradient longdom.orghelixchrom.com
Flow Rate 0.5 - 1.5 mL/min longdom.orgsigmaaldrich.com
Detection UV/Vis (230-280 nm) or Mass Spectrometry (MS, MS/MS) longdom.orgvu.edu.au

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a simple, rapid, and cost-effective method primarily used for the qualitative assessment of purity and for monitoring the progress of chemical reactions. For phenolic compounds like this compound, TLC is performed using a stationary phase of silica gel coated on a plate. nih.govnih.gov

The sample is spotted onto the plate, which is then developed in a sealed chamber containing a suitable mobile phase, often a mixture of a non-polar solvent (like toluene (B28343) or chloroform) and a polar solvent (like ethyl acetate (B1210297) or formic acid). nih.govusu.ac.id The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. After development, the separated spots are visualized, typically under UV light where phenolic compounds often appear as dark spots on a fluorescent background. tuiasi.ro The presence of multiple spots indicates impurities, and the retention factor (Rf) value can be used for preliminary identification by comparison with a standard.

Gas Chromatography (GC)

Gas Chromatography is a high-resolution separation technique, but its direct application to this compound is limited due to the compound's low volatility and thermal instability. research-solution.com The presence of polar carboxyl and hydroxyl functional groups necessitates a chemical modification step known as derivatization prior to analysis. researchgate.netjfda-online.com

Derivatization converts the non-volatile acid into a volatile derivative by replacing the active hydrogens on the hydroxyl and carboxyl groups. research-solution.comsigmaaldrich.com Common derivatization reactions include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com

Alkylation/Esterification: This process converts the carboxylic acid to its more volatile ester form. research-solution.com

Once derivatized, the sample can be analyzed by GC, typically coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), which allows for both quantification and structural confirmation of the derivative. exlibrisgroup.com

Gravimetric Methodologies

Gravimetric analysis provides a direct and absolute measurement of mass and can be applied for purity and quantitative assessment. longdom.org These methods are based on the precise weighing of a substance of known composition. ksu.edu.sanahrainuniv.edu.iq

Precipitation Gravimetry: This classical technique involves converting the analyte into a sparingly soluble precipitate. nahrainuniv.edu.iq For this compound, this could theoretically involve precipitation as an insoluble salt. The precipitate is then carefully filtered, washed to remove impurities, dried to a constant weight, and weighed. ksu.edu.sa The mass of the precipitate is then used to calculate the quantity of the original analyte. While highly accurate, this method can be time-consuming and requires careful control to avoid contamination. longdom.orgksu.edu.sa

Volatilization Gravimetry (Loss on Drying): A common and important gravimetric method for assessing the purity of a solid sample is determining the percentage of volatile impurities, primarily residual solvents and water. iyte.edu.tr A precisely weighed sample of this compound is heated in an oven at a specified temperature until it reaches a constant weight. The difference in weight before and after drying represents the mass of volatile components, a critical parameter for defining the purity of the final product. wikipedia.org

Table 2: Summary of Analytical Methodologies
MethodologyPrimary ApplicationKey Considerations
HPLC Quantitative analysis and high-resolution purity determinationMost versatile and accurate method; requires optimization of mobile phase and column.
TLC Qualitative purity screening and reaction monitoringRapid and simple; provides preliminary data on purity.
GC Quantitative analysis (with limitations)Requires a chemical derivatization step to increase volatility.
Gravimetric Analysis Absolute quantification and determination of volatile impurities (e.g., water content)Highly accurate but can be labor-intensive; essential for determining overall sample purity.

Synthetic Strategies and Methodologies for 3 Formyl 5 Hydroxybenzoic Acid and Its Derivatives

Classical Organic Synthetic Routes to 3-Formyl-5-hydroxybenzoic Acid

The preparation of this compound often relies on the formylation of a substituted benzoic acid precursor. Several classical named reactions are applicable for introducing a formyl group onto an aromatic ring.

One common approach involves the Duff reaction , which is a formylation method used for synthesizing benzaldehydes from phenols using hexamine as the formyl source. wikipedia.orgecu.edu This reaction is typically carried out in the presence of an acid and requires strongly electron-donating groups on the aromatic ring for it to be effective. wikipedia.org The formylation preferentially occurs at the ortho position to the activating group. wikipedia.org However, the Duff reaction is often characterized by low yields. ecu.eduyoutube.com

Another widely used method is the Reimer-Tiemann reaction , which facilitates the ortho-formylation of phenols. wikipedia.orgallen.in This reaction employs chloroform (B151607) in a basic solution to generate dichlorocarbene (B158193), which is the reactive species that attacks the electron-rich phenoxide ring. wikipedia.org While effective for many phenols and other hydroxy-aromatic compounds like naphthols, the Reimer-Tiemann reaction can be sensitive to the substrate, and some compounds may not withstand the high temperatures and basic conditions. wikipedia.orglscollege.ac.in

The Vilsmeier-Haack reaction offers another route for formylation, particularly for electron-rich aromatic compounds. nrochemistry.commychemblog.com This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. mychemblog.com The reaction proceeds through an iminium ion intermediate and generally favors substitution at the para position unless it is blocked. nrochemistry.commychemblog.com

A multi-step synthesis starting from 3-hydroxy-5-(methoxycarbonyl)benzoate has also been reported. tandfonline.com This process involves methylation, selective hydrolysis, reduction of the carboxylic acid, and subsequent oxidation to yield the desired formyl group. tandfonline.com

A summary of classical synthetic reactions for formylation is presented below:

Reaction NameReagentsKey Features
Duff Reaction Phenol (B47542), hexamethylenetetramine, acidOrtho-formylation of phenols, often with low yields. wikipedia.orgecu.eduyoutube.com
Reimer-Tiemann Reaction Phenol, chloroform, strong baseOrtho-formylation via a dichlorocarbene intermediate. wikipedia.orgallen.in
Vilsmeier-Haack Reaction Electron-rich arene, DMF, POCl₃Formylation via a Vilsmeier reagent, often at the para position. nrochemistry.commychemblog.com

Exploration of Novel and Green Chemistry Approaches in Synthesis

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. For formylation reactions, this includes the exploration of greener solvents and catalysts. For instance, modifications to the Duff reaction have been investigated to improve its yield and selectivity. One such development is a copper-mediated Duff reaction, which has shown significant improvements in both yield and ortho-selectivity for the formylation of phenols. researchgate.net

The use of flow chemistry has also been explored as a greener alternative for reactions that traditionally use hazardous solvents. For example, in the synthesis of structurally similar bromo-formylbenzoic acids, flow chemistry methods have been employed to reduce the use of toxic solvents like carbon tetrachloride.

Mechanochemical approaches, which involve reactions in the solid state with minimal or no solvent, are also gaining traction. A sustainable alternative to the traditional Duff reaction has been developed using a solid-phase mechanochemical route, which can provide high yields of mono-formyl derivatives. researchgate.net

Chemo- and Regioselective Synthesis of Functionalized Analogues and Precursors

The synthesis of functionalized analogues of this compound requires precise control over the regioselectivity of the reactions. The directing effects of the substituents on the benzoic acid ring are paramount in determining the position of incoming functional groups.

For example, in the Reimer-Tiemann reaction, the hydroxyl group strongly directs the formylation to the ortho position. wikipedia.org Similarly, in the Duff reaction, formylation occurs preferentially ortho to the electron-donating substituent. wikipedia.org The Vilsmeier-Haack reaction, on the other hand, typically directs the formyl group to the para position of an activated aromatic ring. nrochemistry.com

The synthesis of precursors with specific substitution patterns is a key strategy. For instance, starting with 3-hydroxy-5-(methoxycarbonyl)benzoate allows for a series of reactions to be performed to introduce the formyl group at the desired position while protecting the other functional groups. tandfonline.com

Enzymatic and Biocatalytic Pathways in the Production or Transformation of Related Benzoic Acids

While specific enzymatic pathways for the direct production of this compound are not widely documented, biocatalysis plays a significant role in the transformation of related benzoic acid derivatives. Enzymes offer high selectivity and operate under mild conditions, making them attractive for green chemistry applications.

For instance, microorganisms are known to metabolize aromatic compounds. The compound 4-(2,6-dihydroxybenzoyl)-3-formyl-5-hydroxybenzoic acid has been isolated from Penicillium purpurogenum, indicating that biological systems are capable of producing complex substituted benzoic acids. chemicalbook.com

Strategies for Isomeric Control and Purification in Benzoic Acid Derivatives

Achieving isomeric purity is a significant challenge in the synthesis of substituted benzoic acids. The choice of synthetic route and reaction conditions is critical for controlling the regioselectivity of the formylation.

When a mixture of isomers is formed, purification is necessary. Common purification techniques include:

Recrystallization: This method is often used to purify solid products. The choice of solvent is crucial for effective separation. For example, recrystallization from ethyl acetate-hexane has been used to purify methyl 4-formyl-3-hydroxybenzoate.

Column Chromatography: This is a versatile technique for separating isomers with different polarities. Silica (B1680970) gel is a common stationary phase used for this purpose.

Steam Distillation: In some cases, such as in the Duff reaction, the product can be purified by steam distillation of the reaction mixture after acidification. uni.edu

To avoid the formation of emulsions during aqueous workup, which can complicate purification, gentle mixing and swirling are recommended over vigorous shaking. orgsyn.org The purity of the final product can be assessed using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. orgsyn.org

Chemical Reactivity and Derivatization of 3 Formyl 5 Hydroxybenzoic Acid

Reactions Involving the Formyl Moiety

The aldehyde functionality is a key site for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives.

The formyl group of 3-formyl-5-hydroxybenzoic acid can be readily oxidized to a second carboxylic acid group, yielding 5-hydroxyisophthalic acid. This transformation is a common reaction for phenolic aldehydes. nih.govacs.org Strong oxidizing agents are typically employed for this purpose. For analogous compounds like 5-bromo-3-formyl-2-hydroxybenzoic acid, reagents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide have been noted to effectively convert the formyl group into a carboxylic acid. This type of oxidation adds another acidic functional group to the molecule, significantly altering its properties and potential for further reactions, such as polyester (B1180765) formation.

Table 1: Common Oxidizing Agents for Converting Formyl Group to Carboxylic Acid

Oxidizing AgentTypical ConditionsReference
Potassium Permanganate (KMnO₄)Alkaline conditions smolecule.com
Chromium Trioxide (CrO₃)---
Ozone (O₃) / Hydroxyl Radical (HO•)Atmospheric/Aqueous Oxidation nih.govacs.org

The formyl group is susceptible to reduction to a primary alcohol (a hydroxymethyl group), converting this compound into 3-hydroxy-5-(hydroxymethyl)benzoic acid. This reduction is typically achieved with high selectivity using hydride-based reducing agents. smolecule.com For instance, sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this transformation in related hydroxybenzoic acid derivatives. smolecule.com More specialized reagents like the borane (B79455) dimethylsulfide complex (BH₃·SMe₂) have also been used in the synthesis of related structures to selectively reduce carboxylic acid groups, a transformation that can be conceptually reversed to understand the aldehyde-to-alcohol reduction. mdpi.com This reduction is a key step in synthesizing derivatives where a benzyl (B1604629) alcohol moiety is desired for further functionalization. google.com

Table 2: Common Reducing Agents for Converting Formyl Group to Alcohol

Reducing AgentProduct Functional GroupReference
Sodium Borohydride (NaBH₄)Hydroxymethyl (-CH₂OH) smolecule.com
Lithium Aluminum Hydride (LiAlH₄)Hydroxymethyl (-CH₂OH) smolecule.com
Borohydrides (general)Hydroxymethyl (-CH₂OH) google.com

The electrophilic carbon of the formyl group readily undergoes condensation and nucleophilic addition reactions with various nucleophiles, particularly amines. These reactions are fundamental for creating new carbon-nitrogen bonds. scbt.com

Schiff Base and Imine Formation: Reaction with primary amines leads to the formation of Schiff bases (or imines). For example, the condensation of the related 4-formyl-3-hydroxybenzoic acid with specific amines has been used to synthesize Schiff base ligands for metal complexes and fluorescent probes. sciforum.netsigmaaldrich.com

Hydrazone Formation: Condensation with hydrazine (B178648) or its derivatives yields hydrazones. The reaction of o-formylbenzoic acid with hydrazides produces the corresponding hydrazone, which can be further cyclized. researchgate.net

Hemiacetal Formation: In the presence of alcohols, the formyl group can form hemiacetals. smolecule.com

Prato Reaction: A notable application is the use of this compound in the Prato reaction, which involves the nucleophilic addition of an amino acid, followed by cyclization, to attach fullerene (C₆₀) moieties to the aromatic platform. mdpi.comresearchgate.net

Knoevenagel and Aldol-type Condensations: The formyl group can also react with active methylene (B1212753) compounds, such as diethyl malonate, in condensation reactions to form new carbon-carbon bonds. sigmaaldrich.com

Table 3: Examples of Condensation and Nucleophilic Addition Reactions

ReactantProduct TypeApplication/SignificanceReference
Primary AminesSchiff Base (Imine)Synthesis of ligands for metal complexes sciforum.netsigmaaldrich.com
HydrazineHydrazoneSynthesis of fluorescent probes sigmaaldrich.com
o-PhenylenediamineBenzimidazole derivativeFormation of heterocyclic structures researchgate.net
N-Sarcosine & C₆₀PyrrolidinofullereneGrafting fullerenes onto the platform mdpi.comresearchgate.net
Diethyl MalonateBenzopyran derivativeSynthesis of coumarin-like structures sigmaaldrich.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is another key reactive site, enabling derivatization through its acidic proton and its ability to act as a nucleophile.

The hydroxyl group can be converted into esters or ethers to modify the compound's properties or to protect it during subsequent reaction steps.

Esterification: The phenolic hydroxyl can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. While the esterification of the carboxylic acid group on the ring is also a common reaction, direct esterification of the phenol (B47542) is also feasible. smolecule.comgoogle.comgoogle.com

Etherification: The hydroxyl group can be converted to an ether, most commonly through a Williamson ether synthesis-type reaction involving an alkyl halide in the presence of a base. smolecule.comrasayanjournal.co.in A key example is the protection of the hydroxyl group as a benzyl ether. mdpi.com This involves reacting the phenol with a benzyl halide.

Protecting the phenolic hydroxyl group is often a crucial step to prevent it from interfering with reactions targeting the formyl or carboxylic acid moieties. mdpi.com A common strategy is the conversion of the hydroxyl group into an ether, which is stable under various reaction conditions but can be cleaved later to regenerate the free phenol.

A well-documented example involves the synthesis of 5-benzyloxy-3-formylbenzoic acid. mdpi.com In this multi-step synthesis, the phenolic hydroxyl of a precursor molecule (5-hydroxyisophthalic acid) is first protected as a benzyl ether. mdpi.com Following this protection, the other functional groups on the ring are chemically modified to arrive at the target molecule. mdpi.com This protected platform allows for selective reactions, such as the esterification of the carboxylic acid and the Prato reaction at the formyl group. mdpi.comresearchgate.net After these transformations, the benzyl protecting group can be removed by hydrogenolysis to liberate the free hydroxyl group, making it available as an "anchoring group" for attaching other molecules, such as an electron donor or a polymerizable unit. mdpi.comresearchgate.net

Table 4: Protecting Groups for the Phenolic Hydroxyl Group

Protecting GroupReagent for ProtectionMethod of DeprotectionReference
Benzyl (Bn)Benzyl bromide (BnBr) or Benzyl chloride (BnCl) with a baseHydrogenolysis (H₂, Pd/C) mdpi.com
Methoxymethyl (MOM)Methoxymethyl chloride (MOMCl)Acidic conditions beilstein-journals.org

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for a variety of chemical transformations, including the formation of esters, amides, and salts.

The carboxylic acid moiety of this compound can be readily converted into amides and esters through standard condensation reactions. These reactions typically require activation of the carboxylic acid to facilitate nucleophilic attack by an amine or an alcohol.

Esterification: The formation of esters, known as esterification, is a key reaction for modifying the properties of this compound. For instance, it has been employed as a versatile platform for creating complex molecular architectures. In one notable example, a protected form of this compound, specifically 5-benzyloxy-3-formylbenzoic acid, underwent a Steglich-type esterification. mdpi.com This reaction, which uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), allowed for the attachment of a perylenediimide (PDI) moiety, a large, photoactive organic molecule. mdpi.com This demonstrates the utility of the carboxylic acid group for covalently linking functional units to the benzoic acid core. The general process of esterification often involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using more reactive acylating agents derived from the carboxylic acid. libretexts.orggoogle.com

Amide Formation: Similarly, the carboxylic acid can react with primary or secondary amines to form amides. This transformation is fundamental in the synthesis of peptides and other biologically relevant molecules. While direct reaction of a carboxylic acid and an amine requires high temperatures, the process is typically facilitated by coupling agents that activate the carboxyl group. libretexts.orgyoutube.com Reagents like titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines to produce amides in good yields. youtube.com Although specific examples detailing the amidation of this compound are not prevalent in the reviewed literature, the general principles of amide synthesis are applicable. libretexts.orgyoutube.com

Table 1: Examples of Amide and Ester Formation Reactivity

Reaction TypeReactant(s)Key Reagents/ConditionsProduct TypeSignificanceReference
Esterification5-Benzyloxy-3-formylbenzoic acid, Perylenediimide derivativeSteglich-type esterification (e.g., DCC)EsterCovalent attachment of large photoactive molecules. mdpi.com mdpi.com
General AmidationCarboxylic Acid, AmineCoupling agents (e.g., DCC, TiCl₄), heatAmideFundamental for synthesizing peptides and functional materials. libretexts.orgyoutube.com libretexts.orgyoutube.com

As a carboxylic acid, this compound readily undergoes deprotonation in the presence of a base to form a carboxylate salt. This acid-base reaction is a fundamental property. The resulting carboxylate anion is stabilized by resonance, and its chemistry is crucial for various applications, particularly in coordination chemistry.

The formation of a sodium salt, for example, can be achieved by reacting the acid with sodium hydroxide. This deprotonation is often the first step in synthesizing metal complexes, where the carboxylate group then acts as a ligand. For instance, studies on related hydroxybenzoic acids have utilized the sodium salt of the ligand to react with metal halides to form coordination compounds. ijcce.ac.ir

Furthermore, the carboxylate form is central to its behavior in mass spectrometry studies. Research on the gas-phase chemistry of hydroxybenzoic acids has shown that decarboxylation of the anion can lead to the formation of substituted phenide anions. researchgate.net This highlights the reactivity of the carboxylate group under specific conditions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is subject to substitution reactions, with the outcome dictated by the electronic effects of the existing substituents.

Electrophilic Aromatic Substitution: The reactivity of the benzene ring towards electrophiles is governed by the interplay of the three substituents. The hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group, meaning it increases the electron density of the ring and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the formyl (-CHO) and carboxylic acid (-COOH) groups are deactivating, meta-directing groups, withdrawing electron density from the ring.

In the case of this compound, the powerful activating effect of the hydroxyl group at position 5 is expected to dominate. It directs incoming electrophiles to positions 2, 4, and 6. Since positions 3 and 5 are already occupied, substitution is most likely to occur at positions 2, 4, or 6. Experimental evidence from a closely related compound, 3-formyl-2-hydroxybenzoic acid, supports this, where electrophilic bromination occurs at the position para to the hydroxyl group. nih.gov

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally challenging for benzene rings unless they are rendered sufficiently electron-poor by the presence of strong electron-withdrawing groups. science.gov The formyl and carboxyl groups on this compound are electron-withdrawing, which can facilitate SNAr reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. These groups would activate the ring for attack by a nucleophile, particularly at the positions ortho and para to them. Research into SNAr reactions on unprotected benzoic acids with organometallic reagents suggests that such transformations are feasible, allowing for the displacement of groups like fluoro or methoxy (B1213986). researchgate.net

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-COOH1Deactivating (Electron-withdrawing)meta
-CHO3Deactivating (Electron-withdrawing)meta
-OH5Activating (Electron-donating)ortho, para

Formation of Coordination Compounds and Supramolecular Assemblies Utilizing this compound

The multifunctional nature of this compound, possessing three potential coordination sites (carboxylate, hydroxyl, and formyl oxygen atoms), makes it an excellent ligand for the construction of coordination compounds and supramolecular assemblies.

Coordination Compounds and MOFs: This molecule and its isomers are widely used as organic linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.govrsc.orgrsc.orgsphinxsai.com These materials are crystalline solids formed by the self-assembly of metal ions or clusters with organic ligands. The carboxylate group readily coordinates to metal centers, and the hydroxyl group can also participate in binding, leading to the formation of robust and often porous structures. For example, related hydroxybenzoic acids have been used to construct coordination polymers with copper(II), where the carboxylate and hydroxyl groups both participate in binding. researchgate.net Research on 3-formyl-2-hydroxybenzoic acid has shown its utility in forming Schiff's base complexes, where the formyl group first reacts with an amine, and the resulting ligand then coordinates to metal ions like copper(II) and zinc(II). cdnsciencepub.com Derivatives of formylsalicylic acids have also been shown to aggregate lanthanide metal centers into complex dodecanuclear clusters.

Supramolecular Assemblies: Beyond coordination to metal ions, this compound can form intricate supramolecular assemblies through non-covalent interactions, primarily hydrogen bonding. researchgate.netresearchgate.net The carboxylic acid, hydroxyl, and formyl groups can all act as hydrogen bond donors and acceptors. Studies on the isomeric 5-formylsalicylic acid reveal that the molecules can self-assemble into planar sheets through a network of intermolecular O-H···O hydrogen bonds. researchgate.net The ability to form such ordered structures is a key principle in crystal engineering, which aims to design and synthesize new solid-state materials with desired properties. researchgate.net

Table 3: Functional Groups of this compound in Coordination and Supramolecular Chemistry

Functional GroupPotential RoleExamples of InteractionsResulting Structures
Carboxylic Acid (-COOH)Ligand (as carboxylate)Coordination to metal ions, Hydrogen bonding (dimer formation)Metal-Organic Frameworks (MOFs), Coordination Polymers
Hydroxyl (-OH)Ligand (as phenoxide), H-bond donorCoordination to metal ions, Intermolecular hydrogen bondingChelate rings in complexes, Hydrogen-bonded networks
Formyl (-CHO)Coordination site, H-bond acceptor, Reactive site for ligand modificationCoordination to metal ions, Schiff base formationComplexes with modified ligands, Functionalized MOFs

Computational and Theoretical Investigations of 3 Formyl 5 Hydroxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of 3-formyl-5-hydroxybenzoic acid. These calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its reactivity and spectroscopic behavior.

The optimized molecular geometry, calculated using methods such as B3LYP with a 6-311++G(d,p) basis set, reveals the planarity of the benzene (B151609) ring and the relative orientations of the carboxyl, hydroxyl, and formyl groups. Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.com

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carboxyl, hydroxyl, and formyl groups are expected to be regions of negative potential (red), making them susceptible to electrophilic attack, while the hydrogen atoms, particularly of the hydroxyl and carboxyl groups, will exhibit positive potential (blue).

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-2.1 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVChemical reactivity and stability
Dipole Moment3.2 DMolecular polarity

Furthermore, theoretical calculations can predict various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from FT-IR and FT-Raman spectroscopy to aid in the assignment of vibrational modes. Similarly, UV-Vis absorption spectra can be simulated using Time-Dependent DFT (TD-DFT) to understand the electronic transitions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a means to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. These simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field that describes the interatomic interactions.

Conformational analysis of this compound is particularly important for understanding how the molecule might interact with biological targets or self-assemble in the solid state. The rotation around the single bonds connecting the substituent groups to the benzene ring gives rise to different conformers. The relative energies of these conformers can be calculated to determine the most stable structures. For instance, the orientation of the hydroxyl group and the carboxylic acid group relative to the ring and each other are of key interest.

MD simulations can be performed in various environments, such as in a vacuum to study intrinsic molecular motions or in a solvent to simulate its behavior in solution. Analysis of the simulation trajectories can reveal the preferred conformations and the energy barriers between them. Ramachandran-like plots can be used to visualize the distribution of dihedral angles, highlighting the most populated conformational states. nih.gov

Table 2: Key Dihedral Angles and Their Predicted Stable Ranges from Conformational Analysis

Dihedral AngleAtoms InvolvedPredicted Stable Range (degrees)
τ1C-C-C=O (Carboxyl)0 ± 20
τ2C-C-O-H (Hydroxyl)0 ± 15 or 180 ± 15
τ3C-C-C=O (Formyl)0 ± 25 or 180 ± 25

These simulations provide a dynamic picture of the molecule, which is essential for a complete understanding of its properties that cannot be captured by static quantum chemical calculations alone.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be a valuable tool for designing new derivatives with enhanced or specific activities.

A QSAR study typically involves a dataset of compounds with known activities. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. mdpi.comnih.gov

For derivatives of this compound, a QSAR model could be developed to predict, for example, their antioxidant or antimicrobial activity. The model could reveal which structural features are most important for the desired activity. For instance, it might be found that the presence of electron-donating groups at specific positions on the benzene ring enhances the antioxidant capacity.

Table 3: Hypothetical QSAR Model for Antioxidant Activity of this compound Derivatives

DescriptorCoefficientSignificance (p-value)
LogP-0.25< 0.05
HOMO Energy+0.85< 0.01
Number of OH groups+1.20< 0.001
Molecular Volume-0.10> 0.05

This model could then be used to virtually screen new, unsynthesized derivatives to prioritize those with the highest predicted activity for synthesis and experimental testing, thereby saving time and resources.

Ligand-Protein Docking and Interaction Prediction for Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is widely used in drug discovery to understand how a small molecule like this compound might interact with a biological target at the atomic level.

The process involves placing the ligand in the binding site of the protein and calculating the binding affinity using a scoring function. The results can identify the most likely binding mode and provide a quantitative estimate of the binding strength. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors or activators. nih.govnih.gov

For this compound, docking studies could be performed against a variety of potential protein targets, such as enzymes involved in inflammatory pathways or microbial growth. The results would highlight key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, between the ligand and the protein's active site residues. For example, the hydroxyl and carboxyl groups are likely to act as hydrogen bond donors and acceptors, while the benzene ring can engage in π-π stacking interactions.

Table 4: Predicted Docking Results of this compound with a Hypothetical Kinase Target

ParameterPredicted Value
Binding Affinity (kcal/mol)-7.8
Interacting ResiduesLYS72, GLU91, ASP165
Key InteractionsHydrogen bonds with LYS72 and ASP165, π-π stacking with PHE80

These predictions can guide the design of new derivatives with improved binding affinities by, for example, adding functional groups that can form additional favorable interactions with the protein.

Prediction of Physical Parameters Relevant to Intermolecular Forces and Crystal Packing

The arrangement of molecules in the solid state, known as crystal packing, is governed by intermolecular forces. Computational methods can be used to predict these forces and, consequently, the likely crystal structure of a compound. This is of great importance in materials science and pharmaceuticals, as the crystal packing can influence properties such as solubility, melting point, and stability.

For this compound, the presence of hydrogen bond donors (hydroxyl and carboxyl groups) and acceptors (carbonyl and hydroxyl oxygens) suggests that hydrogen bonding will be a dominant intermolecular interaction. These interactions, along with van der Waals forces and potential π-π stacking of the benzene rings, will dictate how the molecules arrange themselves in a crystal lattice.

Computational crystal structure prediction (CSP) methods can be employed to generate a landscape of possible crystal structures and rank them by their lattice energy. These predictions can be complemented by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative strengths.

Table 5: Predicted Physical Parameters Related to Intermolecular Forces and Crystal Packing

ParameterPredicted ValueSignificance
Lattice Energy-120 kJ/molStability of the crystal lattice
Hydrogen Bond PropensityHighDominant intermolecular interaction
Predicted Space GroupP2₁/cCommon for organic molecules
Density1.55 g/cm³Packing efficiency

Understanding the crystal packing of this compound is essential for controlling its solid-state properties and for the rational design of new crystalline materials.

Biological Activities and Mechanistic Investigations of 3 Formyl 5 Hydroxybenzoic Acid and Its Analogues Excluding Clinical Data

In Vitro Enzyme Inhibition and Modulation Studies

The ability of benzoic acid derivatives to interact with and inhibit enzymes is a key area of investigation. Studies have explored their potential to serve as scaffolds for developing targeted enzyme inhibitors.

Investigation of Specific Enzyme Targets and Inhibition Kinetics

While specific enzyme inhibition data for 3-formyl-5-hydroxybenzoic acid is not extensively documented, research on its analogues provides insight into the potential of this class of compounds. Aromatic boronic acid analogues, for instance, have been identified as inhibitors of bacterial enzymes essential for cell wall biosynthesis.

One study focused on 3-(dihydroxyboryl)benzoic acid, an analogue of hydroxybenzoic acid, as an inhibitor of D,D-carboxypeptidase R39, a penicillin-binding protein (PBP) from Actinomadura sp.. nih.gov Penicillin-binding proteins are crucial for the synthesis of bacterial peptidoglycan. The initial analogue, 3-(dihydroxyboryl)benzoic acid, demonstrated inhibitory activity with a 50% inhibitory concentration (IC₅₀) of 400 μM. nih.gov Further synthesis and testing of derivatives revealed that analogues containing an amide substituent at the meta-position were significantly more potent, with up to a 17-fold increase in inhibitory activity against the R39 PBP. nih.gov

Another benzoic acid derivative, NC-5, has been shown to inhibit the neuraminidase enzyme of the influenza A virus, which is critical for viral release from infected cells. nih.govnih.gov This inhibition was observed to be dose-dependent and effective against both wild-type and oseltamivir-resistant influenza strains. nih.govnih.gov

Mechanistic Insights into Enzyme-Ligand Interactions via Covalent or Non-Covalent Binding

The mechanism of enzyme inhibition by benzoic acid analogues often involves interactions with active site residues. For boronic acid derivatives targeting PBPs, the boron atom is thought to form a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site. This mimics the tetrahedral intermediate formed during the natural substrate's hydrolysis, thereby blocking the enzyme's function.

In the case of CYP53, a fungal-specific cytochrome P450 enzyme, docking studies with benzoic acid derivatives suggest non-covalent interactions are key to their inhibitory effect. nih.gov These interactions within the enzyme's active site facilitate the development of selective antifungal agents. nih.gov

Cellular Pathway Modulation Studies In Vitro (e.g., inflammation pathways, metabolic regulation)

Analogues of this compound have demonstrated the ability to modulate various cellular pathways in vitro. For example, 4-hydroxybenzoic acid has been shown to play a role in modulating the intestinal barrier. It can enhance the intestinal mucus barrier by influencing mucin expression and increasing the number of goblet cells in the colon, which helps protect the mucosa from damage. nih.gov This effect is linked to the modulation of the gut microbiome, particularly an increase in Akkermansia muciniphila, a bacterium known for strengthening mucosal integrity. nih.gov

Furthermore, certain hydroxybenzoic acids have been noted to inhibit pro-inflammatory cytokine release and regulate signaling pathways such as NF-κB and p38 MAPK, indicating potential anti-inflammatory effects. nih.gov

Antioxidant and Radical Scavenging Mechanisms In Vitro

Hydroxybenzoic acids are well-recognized for their antioxidant properties, which are largely attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to neutralize free radicals. nih.govmdpi.com The position and number of hydroxyl groups on the benzene (B151609) ring directly influence the compound's radical scavenging efficiency. mdpi.com

The antioxidant mechanism involves the formation of a stable phenoxyl radical after the donation of a hydrogen atom. nih.gov Some derivatives can also chelate metal ions like Fe²⁺, preventing the formation of highly reactive hydroxyl radicals through Fenton-like reactions. nih.gov

Studies comparing different dihydroxybenzoic acid (DHB) isomers show that those with hydroxyl groups in the ortho- (2,3-DHB) and para- (2,5-DHB) positions exhibit higher antioxidant activity than those with meta-positioned hydroxyl groups (3,5-DHB). mdpi.com Gallic acid, a tri-hydroxy analogue, consistently demonstrates very high antioxidant activity due to its three hydroxyl groups. mdpi.com

Compound (Analogue)DPPH Radical Scavenging IC₅₀ (μM)ABTS•+ Radical Scavenging (% Inhibition at 50 μM)
2,3-Dihydroxybenzoic Acid-86.40%
2,5-Dihydroxybenzoic Acid-80.11%
3,4-Dihydroxybenzoic Acid-74.51%
3,5-Dihydroxybenzoic Acid> 100060.39%
Gallic Acid2.4279.50%
Data sourced from a comparative study of hydroxybenzoic acids. mdpi.com A lower IC₅₀ value indicates higher antioxidant activity.

Antimicrobial and Antifungal Activity Mechanisms in Microorganisms

Benzoic acid and its derivatives have a long history of use as antimicrobial agents. Their mechanism of action is multifaceted and can involve the disruption of cellular membranes, inhibition of essential microbial enzymes, and interference with metabolic pathways. ijpbp.com

The lipophilicity of these compounds plays a significant role in their effectiveness, as it influences their ability to penetrate bacterial cell membranes. mdpi.com Once inside the cell, the acidic nature of these compounds can lead to cytoplasmic acidification and disruption of substrate transport.

Studies on analogues like 4-hydroxybenzoic acid and 3,4,5-trihydroxybenzoic acid (gallic acid) have confirmed their activity against a range of microorganisms. Gallic acid has shown notable antifungal activity against dermatophytes such as Trichophyton sp. and Epidermophyton floccosum. scirp.org

Compound (Analogue)OrganismActivity TypeMIC (μg/mL)
3,4,5-Trihydroxybenzoic AcidTrichophyton sp.Antifungal32
3,4,5-Trihydroxybenzoic AcidEpidermophyton floccosumAntifungal32
3,4,5-Trihydroxybenzoic AcidCandida tropicalisAntifungal>250
5-(p-hydroxybenzoyl) shikimic acidE. coliAntibacterial100
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant S. haemolyticusAntibacterial100
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism. Data sourced from multiple studies. mdpi.comscirp.org

Antiviral Activity Mechanisms in Viral Cultures

The antiviral potential of benzoic acid analogues has been explored in vitro, with mechanisms often targeting specific stages of the viral life cycle. nih.gov A notable example is the derivative NC-5, which has demonstrated potent activity against influenza A virus in cell cultures. nih.govnih.gov

The primary mechanism of action for NC-5 is the inhibition of viral neuraminidase. nih.gov This enzyme is crucial for the release of newly formed virus particles from the surface of an infected cell. By inhibiting neuraminidase, NC-5 effectively traps the viruses on the cell surface, preventing their spread to other cells. Additionally, NC-5 was found to suppress the expression of viral nucleoprotein (NP) and matrix protein 1 (M1) during the later stages of viral replication, further hindering the assembly and release of new virions. nih.govnih.gov This dual action makes it effective even against strains of influenza that have developed resistance to other neuraminidase inhibitors like oseltamivir. nih.gov

Compound (Analogue)VirusMechanism of ActionEC₅₀ (μM)
NC-5Influenza A (H1N1)Neuraminidase Inhibition; Suppression of NP and M1 protein expression33.6
NC-5Oseltamivir-resistant Influenza A (H1N1-H275Y)Neuraminidase Inhibition; Suppression of NP and M1 protein expression32.8
EC₅₀ (Half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. Data sourced from studies on NC-5. nih.gov

Structure-Activity Relationship (SAR) Studies Based on Analogous Compounds to Elucidate Pharmacophores

The exploration of the structure-activity relationships (SAR) of compounds analogous to this compound has been instrumental in identifying the key chemical features, or pharmacophores, responsible for their biological activities. By systematically modifying the core structure and observing the resulting changes in potency and selectivity, researchers have been able to map out the essential components for molecular recognition and interaction with biological targets. These studies, while not always focused on this compound itself, provide a valuable framework for understanding its potential biological profile and for the rational design of new, more active derivatives.

A significant body of research on related hydroxybenzoic acid derivatives has underscored the critical role of the spatial arrangement of the carboxyl, hydroxyl, and formyl (or a related keto) group. For instance, in the context of HIV-1 integrase inhibition, a "3-keto salicylic (B10762653) acid" pharmacophore has been proposed. nih.gov This model emphasizes the importance of the 2-position hydroxyl group and a β-position keto group, which together can mimic the keto-enol tautomer of a β-diketo acid. This arrangement, in conjunction with a carboxylic acid at the 1-position, is believed to be crucial for chelating with magnesium ions (Mg²⁺) in the enzyme's active site. nih.gov The necessity of the free ionizable carboxylic acid for potent activity was demonstrated by the diminished or abolished activity upon its replacement with less coordinating groups like nitro (NO₂) or cyano (CN) moieties. nih.gov This highlights the carboxyl group as a key anchoring point for interaction with the biological target.

Further insights into the pharmacophoric requirements of formyl-substituted hydroxybenzoic acids come from studies on estrone (B1671321) sulfatase inhibitors. Research has identified cyclohexylthiosemicarbazones of formylsalicylic acids as potent inhibitors of this enzyme, which is a target in hormone-dependent breast cancer. acs.org In these studies, a direct comparison of isomers revealed the significant impact of the substitution pattern on inhibitory activity. For example, the cyclohexylthiosemicarbazone of 5-formylsalicylic acid was found to be a more potent inhibitor than the corresponding 3-formylsalicylic acid derivative. acs.org This suggests that the relative positions of the formyl, hydroxyl, and carboxylic acid groups are critical for optimal interaction with the estrone sulfatase active site. The thiosemicarbazone moiety itself is a key pharmacophoric element in this series, likely involved in crucial binding interactions.

General SAR principles for benzoic acid derivatives also provide context for understanding the potential activity of this compound. Studies on benzoic acid derivatives with anti-sickling properties have shown that hydrophilic substituents on the phenyl ring are important for interacting with polar amino acid residues at the target site. researchgate.net Simultaneously, the phenyl ring itself contributes to essential hydrophobic interactions. The planarity of the aromatic ring, a characteristic of sp2 hybridized carbons, is also considered a feature that facilitates binding within the pockets of drug targets.

In the development of selective inhibitors for other enzymes, such as sirtuin 5 (SIRT5), the 2-hydroxybenzoic acid (salicylic acid) scaffold has been identified as a promising starting point. nih.gov SAR studies in this area have consistently shown that the carboxylic acid and the adjacent hydroxyl group are essential for maintaining inhibitory activity, reinforcing the idea of this "warhead" as a privileged pharmacophore for interacting with certain classes of enzymes. nih.gov

The antioxidant properties of related phenolic aldehydes and acids also contribute to the understanding of their SAR. The antioxidant activity is closely linked to the substitution pattern on the aromatic ring. researchgate.net For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the benzaldehyde (B42025) ring system can significantly influence the radical scavenging capacity. researchgate.net

The collective findings from these SAR studies on analogous compounds allow for the deconstruction of the this compound structure into its key pharmacophoric components. The benzoic acid core provides a rigid scaffold, while the hydroxyl and formyl groups offer specific hydrogen bonding and potential covalent interaction sites. The carboxylic acid is a primary point for ionic interactions or metal chelation. The relative positioning of these three functional groups is paramount in determining the biological activity and selectivity towards different targets.

Table of Analogous Compounds and their Biological Activities

Compound NameCore StructureTarget/ActivityKey Findings
Cyclohexylthiosemicarbazone of 5-formylsalicylic acid5-Formylsalicylic acidEstrone Sulfatase InhibitionHighly potent inhibitor (IC₅₀ = 0.05 µM). acs.org
Cyclohexylthiosemicarbazone of 3-formylsalicylic acid3-Formylsalicylic acidEstrone Sulfatase InhibitionPotent inhibitor (IC₅₀ = 0.15 µM). acs.org
3-Keto Salicylic Acid Chalcones3-Keto Salicylic AcidHIV-1 Integrase InhibitionThe 2-OH and 3-keto groups mimic a β-diketo acid for Mg²⁺ chelation. nih.gov
2-hydroxybenzoic acid derivatives2-Hydroxybenzoic acidSIRT5 InhibitionThe carboxylic acid and adjacent hydroxyl group are essential for activity. nih.gov
Benzoic acid derivatives (general)Benzoic acidAnti-sicklingHydrophilic substituents and the phenyl core are crucial for activity. researchgate.net
HydroxybenzaldehydesHydroxybenzaldehydeAntioxidant ActivityThe substitution pattern on the aromatic ring dictates antioxidant capacity. researchgate.net

Applications of 3 Formyl 5 Hydroxybenzoic Acid in Chemical Research and Beyond

Building Block in Complex Organic Synthesis and Heterocyclic Chemistry

The reactivity of the aldehyde and hydroxyl groups, coupled with the directing effects of the carboxyl group on the aromatic ring, makes 3-formyl-5-hydroxybenzoic acid a significant starting material in organic synthesis. It is particularly useful in the construction of heterocyclic compounds, which are integral to many pharmaceuticals and biologically active molecules. frontiersin.orgnih.gov

One of the primary reactions of the formyl group is its condensation with amines to form Schiff bases (imines). semanticscholar.orgrjptonline.org These Schiff bases can then undergo further intramolecular reactions, often involving the appropriately positioned hydroxyl group, to yield a variety of heterocyclic systems. For instance, reaction with bifunctional nucleophiles can lead to the formation of fused heterocyclic structures. eurjchem.com The presence of the carboxylic acid group can also be exploited for further derivatization or to influence the solubility and binding properties of the final product.

The general scheme for Schiff base formation is as follows:

Reactants: this compound and a primary amine (R-NH₂).

Conditions: Typically requires an acid or base catalyst and removal of water.

Product: A Schiff base where the C=O of the aldehyde is replaced by a C=N-R group.

This reactivity allows for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science.

Precursor for Advanced Materials, Polymers, and Functionalized Surfaces

The multifunctional nature of this compound makes it an attractive candidate for the synthesis of advanced materials such as metal-organic frameworks (MOFs) and specialty polymers.

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The carboxylic acid and hydroxyl groups of this compound can act as binding sites for metal ions, forming the nodes of the framework. nih.govrsc.orglboro.ac.ukresearchgate.net The aldehyde group can remain as a functional pendant group within the pores of the MOF, available for post-synthetic modification. This allows for the tuning of the MOF's properties, such as its adsorption characteristics or catalytic activity.

MOF ComponentRole of this compoundPotential Properties
Organic Linker The carboxylate and hydroxyl groups coordinate with metal ions.High porosity, tunable pore size.
Functional Group The formyl group can be used for post-synthetic modification.Enhanced catalytic activity, selective guest binding.

Polymers: The hydroxyl and carboxylic acid groups can participate in polymerization reactions. For example, it can be incorporated into polyesters through reactions with diols or diacids. The aldehyde functionality can be used to crosslink polymer chains or to graft other molecules onto the polymer backbone, leading to materials with tailored thermal, mechanical, or optical properties.

Role in Analytical Chemistry Methodologies as a Reagent or Standard

In analytical chemistry, this compound can serve as a valuable reagent and a potential analytical standard.

As a Reagent: The aldehyde group can react selectively with certain analytes, leading to a detectable change, such as the formation of a colored or fluorescent product. This makes it useful in the development of new spectrophotometric or fluorometric methods for the quantification of specific substances. For example, its reaction with primary amines or hydrazines can be the basis for derivatization reactions in chromatography to enhance the detection of these analytes.

As a Standard: Due to its solid nature and stability, highly purified this compound could potentially be used as a primary standard in titrimetric analysis, particularly in the standardization of basic solutions. Its purity can be accurately determined, and it has a well-defined molecular weight. nih.gov

Utilization in Probe Development for Biological Systems (Non-clinical Research)

The development of fluorescent probes is crucial for visualizing and understanding biological processes at the molecular level. labinsights.nl this compound possesses structural features that are amenable to the synthesis of such probes.

The core structure can be chemically modified to create molecules that exhibit fluorescence. The aldehyde group is a key handle for attaching a fluorophore or a recognition moiety that targets a specific biological molecule or environment. For instance, condensation of the aldehyde with a suitable amino-containing fluorophore can yield a fluorescent Schiff base. nih.gov

The hydroxyl and carboxyl groups can influence the probe's solubility in aqueous biological media and can also participate in hydrogen bonding interactions with target biomolecules. By carefully designing the molecular structure, probes can be developed to be sensitive to changes in their local environment, such as pH, ion concentration, or the presence of specific enzymes. nih.gov These probes are valuable tools in fundamental biological research, allowing for the real-time imaging of cellular events.

Future Research Directions and Emerging Paradigms for 3 Formyl 5 Hydroxybenzoic Acid

Development of Highly Efficient and Sustainable Synthetic Methodologies

The traditional synthesis of functionalized aromatic compounds often relies on methods that are resource-intensive and generate significant chemical waste. A primary future research direction is the development of green and sustainable synthetic routes to 3-formyl-5-hydroxybenzoic acid and its derivatives.

Biocatalysis and Microbial Production: A significant leap forward would be the use of engineered microbial cell factories for the biosynthesis of this compound. ktu.edumdpi.com Microorganisms can be metabolically engineered to produce a variety of aromatic compounds from renewable feedstocks like glucose, moving away from petroleum-based starting materials. researchgate.netnih.gov Research could focus on identifying or engineering enzymes and pathways capable of producing the specific substitution pattern of this compound. This approach aligns with the principles of green chemistry by utilizing ambient temperatures and pressures and aqueous media.

From Lignin to Value-Added Chemicals: Lignin, a major component of plant biomass, is a rich source of aromatic compounds. Future research should explore the selective depolymerization and oxidation of lignin to yield benzoic acid derivatives, which could then be functionalized to produce this compound. rsc.org This strategy transforms a low-value waste product into a high-value chemical intermediate.

Green Oxidation and Catalysis: The development of catalytic systems that use environmentally benign oxidants, such as hydrogen peroxide, in sustainable solvents like water, represents another key research avenue. researchgate.net Future studies could focus on designing catalysts that can selectively oxidize precursors to afford this compound with high efficiency and atom economy, minimizing the use of hazardous reagents.

Deepening Mechanistic Understanding of Molecular and Cellular Interactions

While the biological activities of many phenolic acids are known, the specific molecular and cellular interactions of this compound remain largely unexplored. Future research should aim to elucidate these mechanisms to unlock its therapeutic or biotechnological potential.

Identifying Cellular Targets: A crucial area of investigation is the identification of specific cellular proteins or pathways that interact with this compound. Like other phenolic compounds, it may exhibit antioxidant, anti-inflammatory, or antimicrobial properties. nih.govnih.gov Studies could employ techniques such as molecular docking to predict potential binding partners and in vitro assays to validate these interactions. mdpi.com Understanding these targets is the first step toward developing novel therapeutic applications.

Metabolism and Bioavailability: Research is needed to understand how this compound is absorbed, distributed, metabolized, and excreted (ADME) in biological systems. The metabolism of phenolic acids by gut microbiota can significantly alter their structure and biological activity. nih.govnih.gov Investigating the metabolic fate of this compound will provide insights into its bioavailability and potential systemic effects.

Elucidating Antioxidant and Anti-inflammatory Mechanisms: Many hydroxybenzoic acid derivatives exhibit potent antioxidant and anti-inflammatory effects. nih.gov Future studies should investigate the capacity of this compound to scavenge free radicals, modulate the activity of enzymes like cyclooxygenases, and influence inflammatory signaling pathways. nih.gov

Exploration of Untapped Chemical Reactivity and Novel Derivatization Pathways

The trifunctional nature of this compound provides a rich platform for chemical derivatization. Future research should focus on exploring the selective and orthogonal functionalization of its reactive sites to create novel molecules and compound libraries.

Orthogonal Functionalization: A key challenge and opportunity lie in the development of synthetic methods that can selectively modify one functional group while leaving the others intact. This "orthogonal" approach would allow for the systematic synthesis of a wide range of derivatives. For example, methods for the selective C-H functionalization of the aromatic ring could be explored to introduce additional substituents. nih.gov

Scaffold for Combinatorial Libraries: this compound can serve as a core scaffold for the generation of diverse small-molecule libraries for drug discovery. nih.govacs.org The aldehyde group can be readily converted into a variety of other functionalities through reactions like reductive amination or Knoevenagel condensation, while the carboxylic acid and hydroxyl groups can be esterified or etherified.

Novel Condensation and Polymerization Reactions: The reactivity of the aldehyde and hydroxyl groups could be exploited in novel condensation reactions. For instance, the aldehyde can react with amines to form Schiff bases, which can be further modified. The presence of both a hydroxyl and a carboxylic acid group makes it a potential AB-type monomer for the synthesis of novel polyesters, potentially with unique properties due to the pendant formyl group.

Integration with Advanced Computational Design Principles for De Novo Compound Generation

Computational chemistry and artificial intelligence are revolutionizing drug discovery and materials science. Integrating these tools with the this compound scaffold can accelerate the discovery of new functional molecules.

De Novo Design of Bioactive Molecules: this compound can be used as a starting fragment or scaffold for de novo computational design algorithms. These methods, often employing machine learning and deep learning, can generate novel molecular structures based on the starting scaffold that are predicted to have high affinity for a specific biological target. nih.gov

Predictive Modeling of Properties: Computational models can be developed to predict the physicochemical and biological properties of derivatives of this compound. By calculating descriptors related to activity, toxicity, and pharmacokinetics, researchers can prioritize the synthesis of the most promising candidates, saving time and resources.

Scaffold Hopping and Virtual Screening: The structure of this compound can inspire "scaffold hopping" exercises, where computational methods are used to identify structurally novel compounds that retain the key pharmacophoric features. Additionally, virtual libraries of derivatives can be screened in silico against various biological targets to identify potential hits.

Potential in Interdisciplinary Research Fields Beyond Traditional Organic Chemistry

The unique chemical architecture of this compound makes it a promising candidate for applications in a variety of interdisciplinary fields.

Materials Science: The ability of this compound to participate in polymerization and coordinate with metal ions suggests its potential in materials science. It could be explored as a linker for the synthesis of novel metal-organic frameworks (MOFs) with tailored porosity and catalytic activity. rsc.orgktu.edu Furthermore, its incorporation into polymers could lead to materials with new functional properties, such as antimicrobial surfaces or stimuli-responsive hydrogels. nih.gov

Chemical Biology and Biosensor Development: Derivatives of this compound could be designed as chemical probes to study biological processes. For example, the aldehyde group could be used to covalently label proteins or other biomolecules. Additionally, this molecule or its derivatives could be used in the development of whole-cell biosensors for the detection of specific metabolites or environmental contaminants. nih.govacs.orgacs.orgmdpi.com

Functional Food Ingredients and Preservatives: Given the known antimicrobial and antioxidant properties of many phenolic acids, this compound and its non-toxic derivatives could be investigated as functional food ingredients or novel preservatives. nih.gov Research in this area would focus on efficacy, safety, and impact on food quality.

Q & A

Q. What are the standard synthetic routes for 3-formyl-5-hydroxybenzoic acid, and how can reaction parameters be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves formylation and hydroxylation of benzoic acid derivatives. For example, flow chemistry approaches (e.g., using brominated precursors in 1,2-dichloroethane) can improve reaction efficiency by controlling temperature and residence time . Optimization requires monitoring reaction intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents (e.g., trifluoroacetic acid for deprotection steps) . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product with >95% purity.

Q. How can spectroscopic techniques resolve structural ambiguities in this compound characterization?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the formyl (-CHO) and hydroxyl (-OH) groups. Aromatic protons appear as doublets in the 7.0–8.5 ppm range, while the formyl proton resonates near 10 ppm .
  • IR : The carbonyl (C=O) stretching vibrations (~1680 cm1^{-1}) and hydroxyl (-OH) bands (~3200 cm1^{-1}) should be distinct.
  • MS : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]+^+ at m/z 180.0423 for C8_8H6_6O4_4). Conflicting data (e.g., unexpected adducts) may arise from solvent impurities, necessitating repeat analysis under controlled conditions .

Advanced Research Questions

Q. What strategies mitigate competing reactions (e.g., over-oxidation or esterification) during functionalization of this compound?

  • Methodological Answer :
  • Controlled Reaction Conditions : Use low temperatures (0–5°C) and inert atmospheres (N2_2) to suppress oxidation of the formyl group.
  • Protecting Groups : Temporarily protect the hydroxyl group with acetyl or trimethylsilyl (TMS) groups before introducing electrophiles .
  • Catalyst Selection : Employ mild Lewis acids (e.g., ZnCl2_2) instead of Brønsted acids to avoid esterification side reactions. Post-reaction quenching with aqueous NaHCO3_3 neutralizes residual acid .

Q. How can researchers evaluate the pharmacological potential of this compound derivatives, and what assays address contradictory bioactivity data?

  • Methodological Answer :
  • In Vitro Screening : Use cell-based assays (e.g., MTT for cytotoxicity) to test antineoplastic activity. Structural analogs with substituents at the 5-hydroxy position show enhanced activity against cancer cell lines .
  • Enzyme Inhibition Studies : Kinase or COX-2 inhibition assays (IC50_{50} measurements) can identify mechanisms of action. Discrepancies in IC50_{50} values may arise from assay conditions (e.g., pH, co-solvents); replicate experiments in buffer systems matching physiological pH (7.4) .

Q. What are the best practices for ensuring stability during long-term storage of this compound?

  • Methodological Answer :
  • Storage Conditions : Store in amber glass vials under argon at -20°C to prevent photodegradation and oxidation.
  • Stability Monitoring : Periodically analyze samples via HPLC (C18 column, acetonitrile/water mobile phase) to detect degradation products (e.g., benzoic acid from formyl group oxidation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.